
Methyl 2-ethynylpyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-ethynylpyrimidine-5-carboxylate is a heterocyclic organic compound that contains a pyrimidine ring substituted with an ethynyl group at the 2-position and a carboxylate ester group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethynylpyrimidine-5-carboxylate typically involves the reaction of a suitable pyrimidine precursor with an ethynylating agent. One common method is the Sonogashira coupling reaction, which involves the coupling of a halogenated pyrimidine with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening and optimization of reaction conditions can lead to improved yields and reduced production costs.
化学反应分析
Types of Reactions
Methyl 2-ethynylpyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The halogenated pyrimidine precursor can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
科学研究应用
Methyl 2-ethynylpyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of Methyl 2-ethynylpyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylate ester group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
相似化合物的比较
Methyl 2-ethynylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
Methyl 2-ethynylpyridine-5-carboxylate: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Methyl 2-ethynylpyrimidine-4-carboxylate: Similar structure but with the carboxylate ester group at the 4-position instead of the 5-position.
Methyl 2-ethynylpyrimidine-5-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate ester group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
属性
分子式 |
C8H6N2O2 |
|---|---|
分子量 |
162.15 g/mol |
IUPAC 名称 |
methyl 2-ethynylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H6N2O2/c1-3-7-9-4-6(5-10-7)8(11)12-2/h1,4-5H,2H3 |
InChI 键 |
GNNVHANXZCGAJK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN=C(N=C1)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


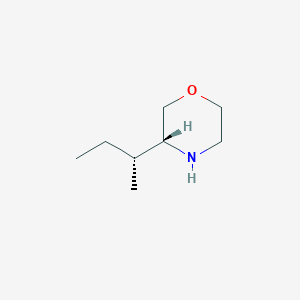
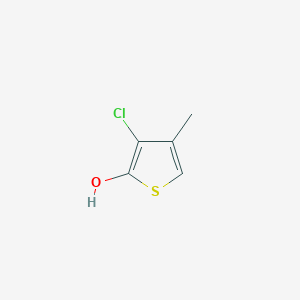
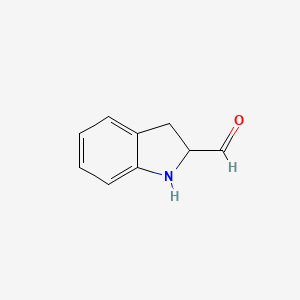
![(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B15072385.png)

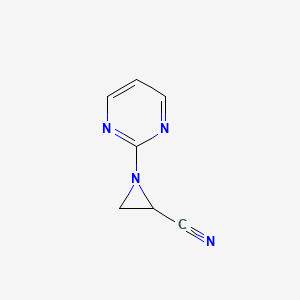
![5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B15072395.png)
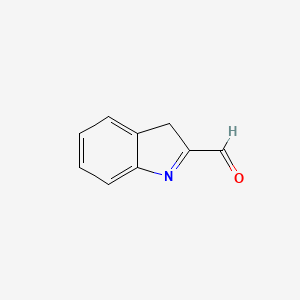

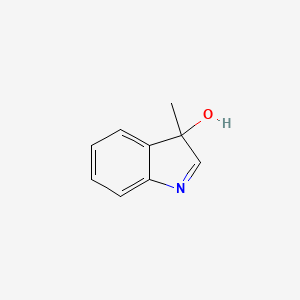
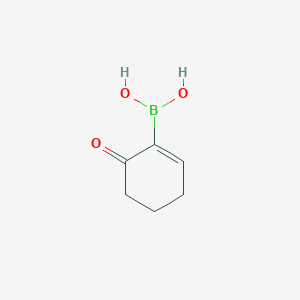
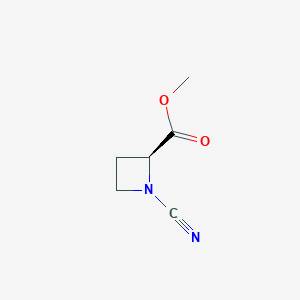

![2-Ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15072426.png)
